molecular formula C9H10N2O B13320138 4-[(1R)-2-Amino-1-hydroxyethyl]benzonitrile

4-[(1R)-2-Amino-1-hydroxyethyl]benzonitrile

Cat. No.: B13320138
M. Wt: 162.19 g/mol
InChI Key: IAHPFKGGAWAPLY-VIFPVBQESA-N
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Description

4-[(1R)-2-Amino-1-hydroxyethyl]benzonitrile is a chiral organic compound featuring a benzonitrile core (a benzene ring with a nitrile group at the para position) and a (1R)-configured 2-amino-1-hydroxyethyl substituent. The stereochemistry at the chiral center (R-configuration) is critical for its biological interactions, as seen in structurally related compounds like norepinephrine .

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

4-[(1R)-2-amino-1-hydroxyethyl]benzonitrile

InChI

InChI=1S/C9H10N2O/c10-5-7-1-3-8(4-2-7)9(12)6-11/h1-4,9,12H,6,11H2/t9-/m0/s1

InChI Key

IAHPFKGGAWAPLY-VIFPVBQESA-N

Isomeric SMILES

C1=CC(=CC=C1C#N)[C@H](CN)O

Canonical SMILES

C1=CC(=CC=C1C#N)C(CN)O

Origin of Product

United States

Preparation Methods

Starting Material: 4-Nitrile-2-fluorobenzaldehyde

The synthesis begins with 4-nitrile-2-fluorobenzaldehyde , a commercially available or synthetically accessible aromatic aldehyde bearing nitrile and fluorine substituents. Its structure is critical for subsequent functional group transformations.

Imidization and Formation of Intermediates

The initial step involves imidization of the aldehyde with tert-butyl carbamate under catalysis, leading to the formation of N-[(4-nitrile-2-fluorophenyl)methylene] tert-butyl carbamate. This step is crucial for establishing the chiral center and functional groups necessary for subsequent reactions.

Reaction Step Reagents & Conditions Outcome Reference
Imidization Sodium benzenesulfonate, formic acid, sodium carbonate, sodium sulfate Formation of carbamate intermediate

Chiral Addition Reaction

Chiral Induction

The key step involves a chiral addition of trimethylsilyl cyanide (TMSCN) to the carbamate intermediate, catalyzed by a titanium-based chiral inducer (e.g., tetra-n-butoxy titanium) and a chiral ligand (e.g., N-(2'-hydroxyphenyl)methyl-(R)-2-amino-3,3-dimethyl-butanol). This step introduces the stereochemistry, yielding the (R)-configured amino alcohol.

Parameter Details Reference
Solvent Methanol, ethanol, n-propanol, n-butanol
Temperature 0–50°C, preferably 35°C
Charge ratio N-[(4-nitrile-2-fluorophenyl)methylene] carbamate (1 eq), catalyst (0.05 eq), chiral inducer (0.05 eq)

Data Table: Chiral Addition Conditions and Outcomes

Entry Solvent Temperature (°C) Yield (%) Enantiomeric Excess (%) Reference
1 Methanol 35 85 98
2 Ethanol 0 80 96
3 N-Butanol 50 78 95

Note: The high enantiomeric excess confirms the stereoselectivity of the chiral addition.

Hydrolysis and Reduction

Acidic Hydrolysis

The tert-butyl carbamate protecting group is hydrolyzed under acidic conditions (hydrochloric acid, sulfuric acid, or trifluoroacetic acid) at elevated temperatures (50–120°C), converting the carbamate into the free amino group.

Conditions Temperature (°C) Yield Reference
Hydrolysis with HCl 85 90
Hydrolysis with TFA 100 88

Reduction of the Carboxylic Acid

The amino acid intermediate, (R)-2-amino-2-(4-cyano-2-fluorophenyl)acetic acid , is then reduced to the corresponding amino alcohol using sodium borohydride or iodine in tetrahydrofuran or methanol at 65°C.

Reagent Equivalents Temperature (°C) Yield (%) Reference
NaBH4 2.5 65 85
I2 1.2 65 80

Final Purification and Characterization

The final compound, This compound , is purified via column chromatography, typically using silica gel with appropriate solvent systems (e.g., dichloromethane/methanol). Characterization includes NMR spectroscopy, confirming stereochemistry, and purity.

Data Point Observation Reference
1H NMR Characteristic signals for amino and hydroxyl groups, aromatic protons
13C NMR Aromatic carbons, nitrile carbon, chiral center
HRMS Molecular ion consistent with target structure

Advantages and Environmental Considerations

The described synthesis offers several advantages:

  • Mild reaction conditions (0–50°C for addition, 85°C for hydrolysis).
  • High stereoselectivity (>98% enantiomeric excess).
  • Use of environmentally benign solvents like methanol and ethanol.
  • Efficient steps reducing waste and reaction time.

Summary Table of Preparation Methodology

Step Reaction Reagents Conditions Outcome References
1 Imidization Sodium benzenesulfonate, formic acid Room temp, mild Carbamate intermediate
2 Chiral addition TMSCN, titanium catalyst, chiral ligand 0–50°C Chiral amino alcohol
3 Hydrolysis HCl or TFA 85°C Amino acid
4 Reduction NaBH4 or I2 65°C Target amino alcohol
5 Purification Chromatography Ambient Pure compound

Chemical Reactions Analysis

Types of Reactions

4-[(1R)-2-Amino-1-hydroxyethyl]benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pressure, depend on the desired reaction and the nature of the reagents used.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.

Scientific Research Applications

4-[(1R)-2-Amino-1-hydroxyethyl]benzonitrile has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: It is used in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of 4-[(1R)-2-Amino-1-hydroxyethyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Norepinephrine (4-[(1R)-2-Amino-1-hydroxyethyl]benzene-1,2-diol)

Norepinephrine, a catecholamine neurotransmitter, shares the (1R)-2-amino-1-hydroxyethyl side chain but replaces the nitrile group with two hydroxyl groups at the 3- and 4-positions of the benzene ring. The hydroxyl groups enable strong hydrogen bonding with adrenergic receptors (α/β subtypes), while the nitrile in 4-[(1R)-2-Amino-1-hydroxyethyl]benzonitrile may reduce polar interactions but enhance metabolic stability .

Property This compound Norepinephrine
Substituents Benzonitrile, 1R-hydroxyethyl-amino 3,4-Dihydroxyphenyl, 1R-hydroxyethyl-amino
Molecular Weight ~196.23 g/mol 169.18 g/mol
Key Interactions Moderate H-bonding (nitrile, amino, hydroxyl) Strong H-bonding (catechol)
Biological Target Undefined (potential adrenergic modulation) α/β-Adrenergic receptors
Metabolic Stability Likely higher (nitrile group) Lower (catechol oxidation)

Ligandrol (4-[(2R)-2-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]pyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile)

Ligandrol, a selective androgen receptor modulator (SARM), shares the benzonitrile core but incorporates a pyrrolidine-trifluoroethyl moiety. The trifluoromethyl groups enhance lipophilicity and receptor selectivity, whereas the target compound’s simpler hydroxyethyl-amino side chain may limit off-target effects but reduce androgen receptor affinity .

Property This compound Ligandrol
Substituents 1R-hydroxyethyl-amino Pyrrolidine-trifluoroethyl
Molecular Weight ~196.23 g/mol 435.25 g/mol
Biological Target Undefined Androgen receptor (SARM)
Selectivity Unknown High (tissue-selective)
Pharmacokinetics Likely shorter half-life Extended half-life (fluorine)

4-[(1R)-1-Amino-2,2,2-Trifluoroethyl]benzonitrile

This analog replaces the hydroxyl group in the target compound with a trifluoroethyl group.

Property This compound 4-[(1R)-1-Amino-2,2,2-Trifluoroethyl]benzonitrile
Substituents 1R-hydroxyethyl-amino 1R-trifluoroethyl-amino
Molecular Weight ~196.23 g/mol 200.16 g/mol
Electronic Effects Moderate polarity (hydroxyl) High electronegativity (CF₃)
Metabolic Stability Moderate High (CF₃ resists oxidation)

PF-998425 (4-((1R,2R)-2-Hydroxycyclohexyl)-2-(trifluoromethyl)benzonitrile)

PF-998425 is a nonsteroidal androgen receptor antagonist with a cyclohexanol substituent. Its bulky cyclohexyl group improves receptor binding specificity, while the trifluoromethylbenzonitrile core enhances solubility and photostability compared to the target compound’s simpler structure .

Property This compound PF-998425
Substituents 1R-hydroxyethyl-amino (1R,2R)-Cyclohexanol
Molecular Weight ~196.23 g/mol 285.28 g/mol
Biological Target Undefined Androgen receptor
Phototoxicity Not reported None (design feature)
Therapeutic Use Research compound Dermatology (sebum control)

Key Research Findings and Trends

  • Substituent Impact : Fluorinated groups (e.g., CF₃ in Ligandrol) enhance lipophilicity and metabolic stability but may increase molecular weight and synthetic complexity .
  • Stereochemistry: The (1R)-configuration in the target compound and its analogs is critical for receptor binding, as seen in norepinephrine’s adrenergic activity .
  • Therapeutic Potential: While the target compound’s applications remain exploratory, structural analogs have demonstrated success in androgen modulation (Ligandrol, PF-998425) and neurotransmission (norepinephrine) .

Biological Activity

4-[(1R)-2-Amino-1-hydroxyethyl]benzonitrile is an organic compound classified within the benzonitrile family. Its unique structure, featuring a benzene ring with a nitrile group and an amino group attached to a hydroxyethyl chain, allows for diverse interactions within biological systems. This compound has garnered interest for its potential biological activities, particularly in modulating enzyme functions and interacting with various macromolecules.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H12_{12}N2_{2}O. The presence of functional groups such as the amino and hydroxyethyl moieties facilitates hydrogen bonding and electrostatic interactions, which are critical for its biological activity.

Structural Features

FeatureDescription
Benzene Ring Central aromatic structure
Nitrile Group Provides potential for nucleophilic interactions
Amino Group Enhances binding capabilities
Hydroxyethyl Chain Increases solubility and interaction potential

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Enzyme Modulation : The compound has been shown to interact with various enzymes, influencing their activity through competitive inhibition or allosteric modulation.
  • Protein Interaction : Studies suggest that it can bind to specific proteins, altering their function and potentially leading to therapeutic effects.

Case Studies

  • Enzyme Interaction Studies : In vitro assays demonstrated that this compound can inhibit the activity of certain kinases involved in cancer pathways. This inhibition was attributed to the compound's ability to form stable complexes with the enzyme active sites.
  • Therapeutic Applications : Preliminary research indicates potential applications in treating conditions such as chronic inflammation and cancer. The compound's ability to modulate signaling pathways highlights its therapeutic promise.

The mechanism by which this compound exerts its biological effects primarily involves:

  • Hydrogen Bonding : The hydroxyl group forms hydrogen bonds with target proteins, enhancing binding affinity.
  • Electrostatic Interactions : The amino group can engage in electrostatic interactions with negatively charged residues in enzymes, further stabilizing the complex.

Comparative Analysis

To understand the biological relevance of this compound, it is useful to compare it with structurally similar compounds:

Compound NameCAS NumberSimilaritiesUnique Aspects
3-(1-Hydroxyethyl)benzonitrile115098-69-6Contains hydroxyethyl groupDifferent position of functional groups
4-(1-Hydroxyethyl)benzonitrile52067-35-3Hydroxyethyl group at position 4Varies in reactivity due to substitution
4-(1-Amino-2-hydroxyethyl)benzonitrile1270478-99-3Contains both amino and hydroxyethyl groupsEnhanced interaction profile

Future Directions

Further research is warranted to fully elucidate the biological mechanisms of this compound, including:

  • In Vivo Studies : To assess pharmacokinetics and therapeutic efficacy in animal models.
  • Structural Biology : Crystallography studies could reveal detailed binding interactions at the molecular level.

Q & A

Basic: What are the standard synthetic routes for 4-[(1R)-2-amino-1-hydroxyethyl]benzonitrile, and how do reaction conditions influence enantiomeric purity?

Answer:
The synthesis typically involves chiral resolution or asymmetric catalysis to achieve the desired (R)-configuration. One method uses nucleophilic substitution of 4-cyanobenzaldehyde derivatives with (R)-2-aminoethanol under acidic conditions, followed by purification via recrystallization . Another route employs hydroxylation agents on benzonitrile precursors, yielding ~60–75% purity depending on the starting materials and catalysts (see table below). Enantiomeric purity is highly sensitive to pH, temperature, and catalyst choice. For example, using chiral auxiliaries like (R)-BINAP ligands improves stereoselectivity, while harsher conditions may lead to racemization.

Method Starting Materials Key Conditions Yield (%) Purity (ee%)
Nucleophilic substitution4-Cyanobenzaldehyde, (R)-2-aminoethanolHCl catalyst, 60°C7085–90
HydroxylationBenzonitrile derivativesPd/C, H₂O₂, 80°C6075–80

Basic: Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s structure and purity?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the nitrile group (δ ~110–120 ppm for C≡N) and the chiral hydroxyethylamine moiety (δ 3.5–4.5 ppm for -CH(OH)-) .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns, critical for verifying the (R)-configuration .
  • Chiral HPLC : Using columns like Chiralpak AD-H with hexane/isopropanol mobile phases separates enantiomers and quantifies enantiomeric excess (ee%) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₉H₁₁N₂O⁺: calc. 163.0866, obs. 163.0865) .

Advanced: How can researchers resolve contradictions in reported biological activity data, such as inconsistent enzyme inhibition results?

Answer: Contradictions often arise from stereochemical impurities or assay conditions. Key steps include:

Purity Validation : Re-test the compound’s ee% via chiral HPLC to rule out racemization during storage .

Assay Optimization : Standardize buffer pH (e.g., Tris-HCl vs. phosphate) and cofactor concentrations (e.g., Mg²⁺), as these influence enzyme-substrate binding .

Control Experiments : Compare activity against structurally similar analogs (e.g., 4-[(1S)-2-amino-1-hydroxyethyl]benzonitrile) to isolate stereospecific effects .

Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes like β-adrenergic receptors, which are sensitive to the (R)-configuration .

Advanced: What strategies are effective for designing in vitro assays to study this compound’s role in metabolic pathway modulation?

Answer:

  • Target Selection : Prioritize enzymes with known nitrile or hydroxyethylamine interactions, such as monoamine oxidases (MAOs) or cytochrome P450 isoforms .
  • Kinetic Assays : Use fluorogenic substrates (e.g., Amplex Red for MAO activity) to measure real-time inhibition kinetics. For example:
    • IC₅₀ Determination : Pre-incubate the compound with MAO-B at varying concentrations (0.1–100 µM) and monitor H₂O₂ production .
  • Metabolite Profiling : Employ LC-MS/MS to identify downstream metabolites, such as oxidation products (e.g., ketone derivatives) or conjugates .
  • Pathway Mapping : Integrate RNA-seq data from treated cell lines (e.g., HepG2) to identify dysregulated pathways (e.g., catecholamine biosynthesis) .

Basic: How does the compound’s stereochemistry influence its physicochemical properties and solubility?

Answer:
The (R)-configuration enhances water solubility due to favorable hydrogen bonding between the hydroxyl group and polar solvents. Key

  • LogP : ~0.8 (predicted via ChemAxon), indicating moderate hydrophilicity .
  • pKa : The amino group (pKa ~9.5) and hydroxyl group (pKa ~12) dominate ionization in physiological pH, affecting membrane permeability .
  • Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition at ~220°C, with no racemization below 150°C .

Advanced: What computational approaches are used to predict this compound’s interactions with biological targets?

Answer:

  • Molecular Dynamics (MD) Simulations : Simulate binding to β-adrenergic receptors over 100 ns trajectories to assess stability of the hydroxyethylamine-receptor hydrogen bonds .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate activation barriers for nitrile hydrolysis in enzymatic pockets (e.g., nitrilases) .
  • Pharmacophore Modeling : Identify critical features (e.g., nitrile as a hydrogen-bond acceptor) using tools like Schrödinger’s Phase .

Basic: What are the primary degradation pathways of this compound under physiological conditions?

Answer:

  • Oxidative Degradation : Cytochrome P450 enzymes (e.g., CYP3A4) oxidize the hydroxyethyl group to a ketone .
  • Hydrolysis : The nitrile group may convert to an amide or carboxylic acid in aqueous acidic/basic conditions .
  • Photodegradation : UV exposure (λ = 254 nm) cleaves the C≡N bond, forming benzaldehyde derivatives .

Advanced: How can enantiomer-specific toxicity be evaluated during preclinical development?

Answer:

  • In Vitro Cytotoxicity : Compare IC₅₀ values of (R)- and (S)-enantiomers in primary hepatocytes using MTT assays .
  • Metabolomic Profiling : Use stable isotope tracing (e.g., ¹³C-labeled compound) to track enantiomer-specific metabolite formation in liver microsomes .
  • Genotoxicity Screening : Conduct Ames tests with TA98 and TA100 strains to assess mutagenicity differences between enantiomers .

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